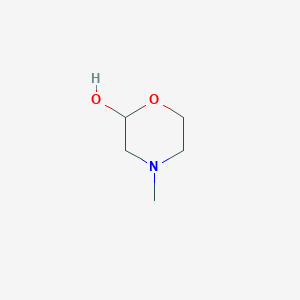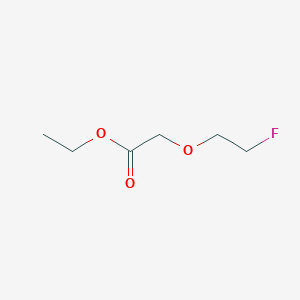
Ethyl 2-(2-fluoroethoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-fluoroethoxy)acetate is an organic compound with the molecular formula C6H11FO3 It is a fluorinated ester, which means it contains a fluorine atom attached to an ethoxy group, which is further connected to an acetate group
Vorbereitungsmethoden
The synthesis of ethyl 2-(2-fluoroethoxy)acetate typically involves the reaction of ethyl acetate with 2-fluoroethanol in the presence of a catalyst. One common method includes the use of hydrofluoric acid as both a solvent and a catalyst. The reaction is carried out at low temperatures to ensure high purity and yield . Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Ethyl 2-(2-fluoroethoxy)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-fluoroethoxy)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the synthesis of drugs that require fluorinated groups for enhanced activity.
Industry: It is used in the production of specialty chemicals and as an additive in high-performance materials.
Wirkmechanismus
The mechanism by which ethyl 2-(2-fluoroethoxy)acetate exerts its effects depends on the specific application. In chemical reactions, the fluorine atom’s electronegativity plays a crucial role in influencing the reactivity and stability of the compound. In biological systems, the compound’s interaction with enzymes and receptors can be modulated by the presence of the fluorine atom, which can enhance binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-fluoroethoxy)acetate can be compared with other fluorinated esters such as:
Ethyl 2,2,2-trifluoroethyl carbonate: This compound has three fluorine atoms attached to the ethyl group, making it more electronegative and reactive in certain conditions.
Ethyl 2-(2,2,2-trifluoroethoxy)acetate: Similar to this compound but with additional fluorine atoms, leading to different chemical properties and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C6H11FO3 |
|---|---|
Molekulargewicht |
150.15 g/mol |
IUPAC-Name |
ethyl 2-(2-fluoroethoxy)acetate |
InChI |
InChI=1S/C6H11FO3/c1-2-10-6(8)5-9-4-3-7/h2-5H2,1H3 |
InChI-Schlüssel |
UFOSDQFIBKBBFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



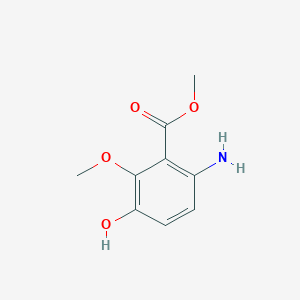
![4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide](/img/structure/B12969826.png)
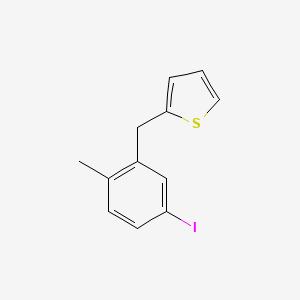
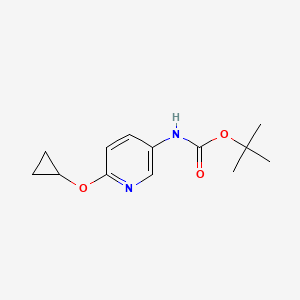
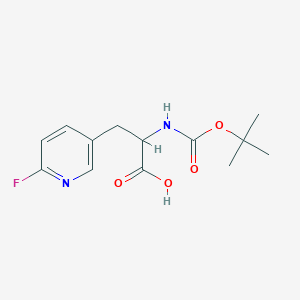
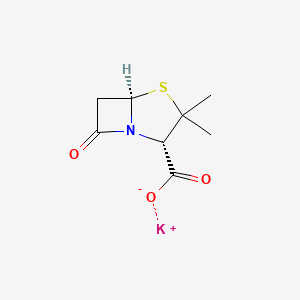
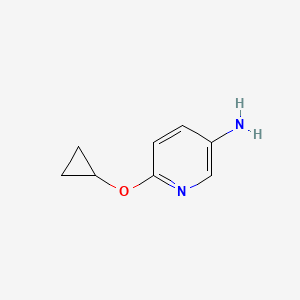
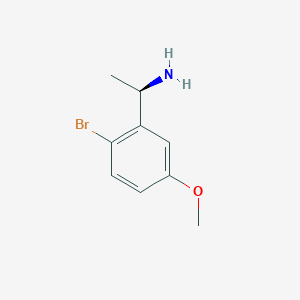

![1'-Methyl-5-nitrospiro[indoline-3,4'-piperidine]](/img/structure/B12969889.png)
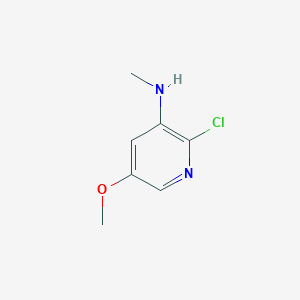
![4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
